molecular formula C24H25N3O2S B15027299 (5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 371126-97-5

(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15027299
CAS No.: 371126-97-5
M. Wt: 419.5 g/mol
InChI Key: PGWRSZNLJWJNEE-XSFVSMFZSA-N
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Description

(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with tert-butylbenzylidene and isopropoxyphenyl groups

Preparation Methods

The synthesis of (5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting appropriate starting materials such as α-haloketones with thiourea under basic conditions.

    Formation of the Triazole Ring: The thiazole intermediate can be further reacted with hydrazine derivatives to form the triazole ring.

    Substitution Reactions: The final compound is obtained by introducing the tert-butylbenzylidene and isopropoxyphenyl groups through substitution reactions using suitable reagents and catalysts.

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like microwave-assisted synthesis and flow chemistry can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions vary based on the type of reaction and the specific reagents used.

Scientific Research Applications

(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, leading to a decrease in enzyme function. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:

    Thiazolotriazoles: Compounds with similar thiazole and triazole ring structures but different substituents.

    Benzylidene Derivatives: Compounds with benzylidene groups attached to various heterocyclic rings.

    Isopropoxyphenyl Derivatives: Compounds with isopropoxyphenyl groups attached to different core structures.

The uniqueness of this compound lies in its specific combination of substituents and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one , a compound characterized by its thiazole and triazole moieties, has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationships, and various biological effects based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H25N3O2SC_{24}H_{25}N_{3}O_{2}S, with a molecular weight of 419.5 g/mol. Its structure features a thiazolo-triazole framework, which is notable for its reactivity patterns and biological interactions.

Property Value
Molecular FormulaC24H25N3O2S
Molecular Weight419.5 g/mol
CAS Registry Number371126-97-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazole ring : Utilizing appropriate precursors to create the thiazole framework.
  • Benzylidene formation : Condensation reactions involving 4-tert-butylbenzaldehyde.
  • Final assembly : Combining the thiazole with the triazole components in a controlled reaction environment.

These steps require precise control over reaction conditions to maximize yield and purity.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazoles and triazoles have shown effectiveness against various bacterial strains.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting tyrosinase. Research indicates that structural modifications can enhance inhibitory activity:

  • Inhibition Potency : Similar compounds have demonstrated IC50 values significantly lower than standard inhibitors like kojic acid.
  • Structure-Activity Relationship (SAR) : The presence of hydroxyl groups and specific substituents on the phenyl rings plays a crucial role in enhancing enzyme inhibition.

Case Studies

  • Tyrosinase Inhibition : A study on derivatives similar to this compound revealed that specific substitutions could lead to potent tyrosinase inhibitors with IC50 values as low as 0.1μM0.1\,\mu M, indicating over 190-fold potency compared to kojic acid .
  • Antimicrobial Studies : Another investigation into related thiazole derivatives showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that the thiazole ring contributes to bioactivity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound Name Structural Features Biological Activity
ThiazolyltriazolesThiazole + TriazoleAntimicrobial, Anticancer
BenzothiazolesThiazole + PhenylEnzyme Inhibition
PhenyltriazolesTriazole + PhenylAnti-inflammatory
This compoundThiazole + Triazole + SubstituentsPotentially high bioactivity

Properties

CAS No.

371126-97-5

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

(5E)-5-[(4-tert-butylphenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H25N3O2S/c1-15(2)29-19-12-8-17(9-13-19)21-25-23-27(26-21)22(28)20(30-23)14-16-6-10-18(11-7-16)24(3,4)5/h6-15H,1-5H3/b20-14+

InChI Key

PGWRSZNLJWJNEE-XSFVSMFZSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)C(C)(C)C)/SC3=N2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)SC3=N2

Origin of Product

United States

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